molecular formula C22H28N2O3 B12441398 (E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate

(E)-methyl 2-((2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate

Cat. No.: B12441398
M. Wt: 368.5 g/mol
InChI Key: NMLUOJBSAYAYEM-GZRFBZBPSA-N
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Description

Hirsutine is a naturally occurring indole alkaloid found in various species of the Uncaria genus, particularly Uncaria rhynchophylla. This compound has garnered significant attention due to its diverse therapeutic benefits, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hirsutine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the bark of Uncaria rhynchophylla. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification steps like column chromatography .

Industrial Production Methods

In industrial settings, the production of hirsutine often involves large-scale extraction and purification processes. Advanced techniques such as ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Hirsutine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of hirsutine, which are studied for their enhanced pharmacological activities .

Scientific Research Applications

Hirsutine has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing other indole alkaloids.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Hirsutine exerts its effects through multiple molecular mechanisms. It induces apoptotic cell death, oxidative stress, and cytotoxic effects. The compound targets various molecular pathways, including the mitochondrial apoptotic pathway, leading to the activation of caspases and the release of cytochrome c .

Comparison with Similar Compounds

Similar Compounds

    Hirsuteine: Another indole alkaloid found in Uncaria species.

    Rhynchophylline: Known for its neuroprotective and cardiovascular benefits.

    Corynoxeine: Studied for its anti-inflammatory and antioxidant properties.

Uniqueness

Hirsutine stands out due to its broad spectrum of therapeutic activities and its ability to target multiple molecular pathways. Its unique chemical structure allows for diverse modifications, making it a versatile compound in scientific research .

Properties

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

methyl 2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/t14-,17-,20+/m0/s1

InChI Key

NMLUOJBSAYAYEM-GZRFBZBPSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1C(=COC)C(=O)OC)NC4=CC=CC=C34

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34

Origin of Product

United States

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